molecular formula C13H15ClN2O2 B2634054 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid CAS No. 1184693-29-5

3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid

Cat. No.: B2634054
CAS No.: 1184693-29-5
M. Wt: 266.73
InChI Key: YWLPZMULRCEUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a synthetic organic compound characterized by its benzoimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multiple steps:

    Formation of the Benzoimidazole Core: The initial step involves the cyclization of an appropriate precursor, such as 4-chloro-1-isopropyl-1H-benzo[d]imidazole, using a cyclization agent like polyphosphoric acid or a similar dehydrating agent.

    Substitution Reaction: The next step involves the introduction of the propanoic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzoimidazole derivative reacts with a suitable propanoic acid derivative under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is also common to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzoimidazole core, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole N-oxides, while substitution reactions can produce a variety of substituted benzoimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its benzoimidazole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their potential to treat diseases such as cancer and bacterial infections due to their ability to inhibit specific enzymes and pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism by which 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazole core can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-isopropyl-1H-benzo[d]imidazole: Lacks the propanoic acid moiety but shares the benzoimidazole core.

    1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.

    5-chloro-1H-benzo[d]imidazole: Similar core structure but without the isopropyl and propanoic acid substituents.

Uniqueness

The uniqueness of 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and isopropyl groups, along with the propanoic acid moiety, allows for unique interactions with biological targets and provides opportunities for further chemical modifications.

This detailed overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

3-(5-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(2)16-11-4-3-9(14)7-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLPZMULRCEUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.